2-Amino-3-cyanopyridine

Antimicrobial activity Antioxidant activity Heterocyclic chemistry

Select 2-amino-3-cyanopyridine (CAS 24517-64-4) for its unique 2,3-substitution pattern that creates a dense electron cloud unattainable with positional isomers. Direct comparative evidence shows its derivatives exhibit superior bioactivity over 2-amino-3-cyanopyran analogs, making it the rational choice for medicinal chemistry programs targeting colorectal cancer (STAT3 inhibition) and antimicrobial agents. A kinetically defined, green-catalyst synthesis route (Ea=28.97 kJ/mol) ensures scalable, reproducible supply for industrial process development.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 24517-64-4
Cat. No. B104079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyanopyridine
CAS24517-64-4
Synonyms2-Aminonicotinonitrile;  2-Amino-3-cyanopyridine;  2-Aminonicotinonitrile;  3-Cyanopyridin-2-amine;  3-Cyanopyridin-2-ylamine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)N)C#N
InChIInChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9)
InChIKeyYYXDQRRDNPRJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-cyanopyridine (CAS: 24517-64-4): A Versatile Heterocyclic Intermediate for Pharmaceutical and Agrochemical Synthesis


2-Amino-3-cyanopyridine (CAS: 24517-64-4), also known as 2-aminonicotinonitrile, is a heterocyclic organic compound with the molecular formula C6H5N3. It features a pyridine ring substituted with an amino group at the 2-position and a cyano group at the 3-position, with a molecular weight of 119.12 g/mol and a melting point of 133-135°C [1]. As a key member of the 2-aminopyridine class, it serves as a versatile intermediate in organic synthesis [2], particularly valued by pharmaceutical and agrochemical manufacturers for its reactivity in nucleophilic substitution reactions and its utility in constructing more complex heterocyclic systems such as pyridopyrimidines and triazolo/tetrazolo derivatives [3].

Why 2-Amino-3-cyanopyridine (CAS: 24517-64-4) Cannot Be Simply Substituted with Other Aminopyridines or Cyanopyridines


The specific substitution pattern of 2-amino-3-cyanopyridine imparts unique chemical reactivity and biological activity that cannot be replicated by its close analogs, such as other positional isomers or compounds with a single functional group. The adjacent amino and cyano groups create a highly specific, dense electron cloud that influences the compound's behavior in multi-component reactions and its binding affinity in biological systems [1]. Direct head-to-head comparisons show that derivatives of 2-amino-3-cyanopyridine exhibit significantly different bioactivity profiles compared to their 2-amino-3-cyanopyran counterparts [2], and their synthetic utility is distinct from other aminopyridine isomers. The quantitative evidence detailed below demonstrates that the specific regiochemistry of the amino and cyano groups on the pyridine core is a critical determinant of performance, making generic substitution in research or industrial applications scientifically unsound.

Quantitative Comparative Evidence for 2-Amino-3-cyanopyridine (CAS: 24517-64-4) Versus Closest Analogs


Superior Antimicrobial and Antioxidant Activity of 2-Amino-3-cyanopyridine Derivatives vs. 2-Amino-3-cyanopyran Derivatives

In a direct comparative study, the 2-amino-3-cyanopyridine derivative (A3C) demonstrated significantly better antimicrobial and antioxidant activity compared to its direct structural analog, the 2-amino-3-cyanopyran derivative (B3C) [1]. The study confirmed that the 2-amino-3-cyanopyridine scaffold is more potent than the 2-amino-3-cyanopyran scaffold in these assays [1].

Antimicrobial activity Antioxidant activity Heterocyclic chemistry

Enhanced Regioselective Control in One-Pot Synthesis of 2-Amino-3-cyanopyridines via Titanium Catalysis

A titanium-catalyzed, one-pot synthesis of 2-amino-3-cyanopyridines provides substantial control over regioselectivity for substituents on both the pyridine ring and the 2-amino group, a level of precision not typically achievable with standard, uncatalyzed methods for synthesizing related aminopyridines [1]. This method, which proceeds via a Dimroth rearrangement, offers a distinct advantage for producing specific, targeted derivatives in good to modest yields [1].

Synthetic methodology Catalysis Regioselectivity

Potent Anti-Colorectal Cancer Activity of 2-Amino-3-cyanopyridine Derivative 3n in Low Micromolar Range

In a study screening 27 cyanopyridines for anticancer activity, the 2-amino-3-cyanopyridine derivative designated '3n' demonstrated superior activity against colorectal cancer cells compared to the other 26 cyanopyridine derivatives tested [1]. It showed potent inhibition with IC50 values in the low micromolar range, significantly inhibiting cell migration and colony formation [1]. This provides a direct quantitative benchmark within a series of closely related cyanopyridine compounds.

Anticancer activity Colorectal cancer STAT3 inhibition

Efficient and Green Biocatalytic Synthesis with Fructose and Maltose Catalysts

The synthesis of 2-amino-3-cyanopyridine derivatives can be achieved with good to excellent yields using green catalysts like fructose and maltose, with the reaction kinetics and mechanism fully characterized [1]. The reaction is second-order, dependent on malononitrile and aldehyde concentrations, with an activation energy (Ea) of 28.97 ± 0.21 kJ mol⁻¹ [1]. This establishes a baseline for comparing the efficiency and environmental impact of different synthetic routes to this class of compounds.

Green chemistry Biocatalysis Kinetics

Carbonic Anhydrase Inhibition by 2-Amino-3-cyanopyridine Derivatives

A series of novel 2-amino-3-cyanopyridines, functionalized with various groups, were synthesized and tested for their ability to inhibit human carbonic anhydrase (hCA) isoenzymes I and II [1]. The study provides quantitative inhibition data (IC50 values) for a panel of derivatives against these specific targets, establishing a structure-activity relationship (SAR) that can be used to select the most promising compound for further development [1].

Enzyme inhibition Carbonic anhydrase Medicinal chemistry

Inhibition of Sodium-Calcium Exchange for Cardiovascular Indications

A patent application (WO-2013144191-A1) discloses novel substituted 2-amino-3-cyanopyridines as inhibitors of the sodium-calcium exchanger (NCX) and their use for treating cardiovascular diseases [1]. While the patent does not provide direct comparative data against other NCX inhibitor classes in the abstract, it establishes the 2-amino-3-cyanopyridine scaffold as a privileged structure for this biological target, differentiating it from other heterocyclic cores that may not have this activity profile [1].

Cardiovascular disease Ion transport inhibition Drug discovery

Recommended Application Scenarios for 2-Amino-3-cyanopyridine (CAS: 24517-64-4) Based on Quantitative Evidence


Medicinal Chemistry for Antimicrobial and Antioxidant Agents

Based on direct comparative evidence showing superior activity of 2-amino-3-cyanopyridine derivatives over 2-amino-3-cyanopyran derivatives [1], this compound is a preferred starting material for medicinal chemists designing novel antimicrobial or antioxidant agents. The data support its selection for building focused libraries targeting these therapeutic areas.

Targeted Synthesis of STAT3 Inhibitors for Colorectal Cancer Research

The identification of a specific 2-amino-3-cyanopyridine derivative ('3n') with potent, low-micromolar activity against colorectal cancer cells and STAT3 inhibition [2] makes this scaffold a high-priority procurement for research groups focused on this target and disease. The evidence de-risks the choice of this core structure for lead optimization.

Green and Scalable Heterocyclic Synthesis

The availability of a fully characterized, kinetically-defined synthetic route using green catalysts (fructose and maltose) [3] positions 2-amino-3-cyanopyridine as an attractive intermediate for industrial applications. The established kinetics (Ea= 28.97 ± 0.21 kJ mol⁻¹) and reaction parameters provide a robust foundation for process development and scale-up, aligning with green chemistry objectives.

Precision Synthesis of Regioisomerically Pure Pyridine Derivatives

For synthetic chemists requiring precise control over the regiochemistry of substituted pyridines, the titanium-catalyzed, one-pot synthesis of 2-amino-3-cyanopyridines [4] offers a significant advantage. This method allows for the reliable production of specific isomers that may be critical for downstream applications in pharmaceuticals or advanced materials.

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